7-Ethyltetradecanedioic acid
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Overview
Description
7-Ethyltetradecanedioic acid is a long-chain dicarboxylic acid with the molecular formula C16H30O4. It is a derivative of tetradecanedioic acid, characterized by the presence of an ethyl group at the 7th carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyltetradecanedioic acid typically involves the alkylation of tetradecanedioic acid. One common method is the Friedel-Crafts alkylation, where tetradecanedioic acid reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 7-Ethyltetradecanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert carboxyl groups into acyl chlorides, which can then undergo further substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces primary or secondary alcohols.
Substitution: Produces esters, amides, or other derivatives depending on the substituent introduced.
Scientific Research Applications
7-Ethyltetradecanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of polymers and complex organic molecules.
Biology: It serves as a model compound for studying fatty acid metabolism and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of biodegradable polymers and as a precursor for the synthesis of surfactants and lubricants
Mechanism of Action
The mechanism of action of 7-Ethyltetradecanedioic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Tetradecanedioic acid: The parent compound, lacking the ethyl group at the 7th position.
Hexadecanedioic acid: A similar long-chain dicarboxylic acid with two additional carbon atoms.
Dodecanedioic acid: A shorter-chain dicarboxylic acid with two fewer carbon atoms.
Uniqueness: 7-Ethyltetradecanedioic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
82200-86-0 |
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Molecular Formula |
C16H30O4 |
Molecular Weight |
286.41 g/mol |
IUPAC Name |
7-ethyltetradecanedioic acid |
InChI |
InChI=1S/C16H30O4/c1-2-14(11-7-5-9-13-16(19)20)10-6-3-4-8-12-15(17)18/h14H,2-13H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
UWJRHVPYRNDMRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCCCCC(=O)O)CCCCCC(=O)O |
Origin of Product |
United States |
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